molecular formula C23H25N5O B2597845 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide CAS No. 923180-02-3

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide

Cat. No.: B2597845
CAS No.: 923180-02-3
M. Wt: 387.487
InChI Key: UHHVAZLGQURRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide is a synthetic small molecule featuring a pyrimidine core that is strategically substituted with a pyrrolidin-1-yl group and a methyl group . This core structure is linked via an amino bridge to a phenyl ring, which is further functionalized with a 2-phenylacetamide group. The aminopyrimidine scaffold is a privileged structure in medicinal chemistry and is frequently investigated in the development of kinase inhibitors . Compounds with this core have shown relevance in research areas such as oncology, immune disorders, and metabolic diseases . The specific spatial arrangement of its hydrophobic and hydrogen-bonding elements makes it a compound of interest for studying protein-ligand interactions, particularly with enzymes like kinases . While the precise molecular target and mechanism of action for this specific molecule require further experimental validation, its design suggests potential as a modulator of key cellular signaling pathways. Researchers can utilize this compound as a building block or a probe in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-15-21(28-13-5-6-14-28)27-23(24-17)26-20-11-9-19(10-12-20)25-22(29)16-18-7-3-2-4-8-18/h2-4,7-12,15H,5-6,13-14,16H2,1H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHVAZLGQURRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.

    Coupling with Phenylacetamide: The final step involves coupling the pyrimidine-pyrrolidine intermediate with phenylacetamide using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound may serve as a probe to study biological pathways and molecular interactions.

    Materials Science: It can be utilized in the design of novel materials with specific electronic or optical properties.

    Industry: The compound may find applications in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share key structural motifs with the target molecule, differing primarily in substituents on the pyrimidine ring or acetamide side chain:

Compound Name / ID Pyrimidine Substituents Acetamide Side Chain Key Structural Variations
Target Compound 4-methyl, 6-pyrrolidin-1-yl N-(4-aminophenyl)-2-phenylacetamide Reference structure
4d 4-(4-chlorophenyl), 6-(3,4-dimethoxyphenyl) N-phenylacetamide Chlorophenyl and dimethoxyphenyl groups enhance electron-withdrawing properties
4j 4-(2,4-dimethoxyphenyl), 6-(4-fluorophenyl) N-phenylacetamide Fluorophenyl introduces lipophilicity; dimethoxy groups may influence solubility
Example 118 4-(1H-indazol-5-yl)amino, 6-(piperazin-1-yl) N-isopropylacetamide Piperazine ring increases basicity; isopropyl group alters steric bulk
Tozasertib 4-(4-methylpiperazin-1-yl), 6-(5-methyl-1H-pyrazol-3-yl)amino Cyclopropanecarboxamide Cyclopropane and pyrazole enhance rigidity and target selectivity
N-(2-Fluorophenyl) derivative 5-[(4-methoxyphenyl)aminomethyl], 6-methyl N-(2-fluorophenyl) Methoxy and fluorophenyl groups impact hydrogen bonding and crystal packing

Spectroscopic and Physicochemical Properties

Key Spectral Data Comparisons:
  • Amide Proton Shifts :
    • Target Compound: Expected δ ~2.10 ppm (based on 4d ).
    • Example 118 : δ 12.94 ppm (s, 1H, NH), indicating stronger deshielding due to the indazole group.
  • Aromatic Proton Environments :
    • Compound 4j : Multiplet at δ 6.61–7.85 ppm (13H, ArH) vs. δ 7.07–8.10 ppm (13H, ArH) in 4d, reflecting substituent-dependent electronic effects.
  • Mass Spectrometry :
    • Tozasertib : m/z 464.59 (M⁺) vs. m/z 474.64 (M⁺) for 4d, correlating with molecular weight differences from substituents.
Crystallographic Insights:
  • The N-(2-fluorophenyl) derivative exhibits intramolecular N–H⋯N hydrogen bonding and C–H⋯π interactions, stabilizing its crystal structure.

Biological Activity

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide, with CAS number 946245-06-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H25N5O, with a molecular weight of 339.4 g/mol. Its structure features a pyrimidine ring substituted with a pyrrolidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC19H25N5O
Molecular Weight339.4 g/mol
CAS Number946245-06-3

Anticancer Potential

Recent studies have suggested that compounds containing pyrimidine and phenylacetamide structures exhibit promising anticancer properties. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the pyrrolidine group may enhance the compound's interaction with biological targets, potentially leading to increased potency.

The proposed mechanism of action involves the inhibition of specific kinases or receptors that are pivotal in cancer cell signaling pathways. In particular, the compound may act as a modulator of the CB2 receptor, which is known to play a role in cancer progression and metastasis. This was supported by findings that demonstrate similar compounds binding effectively to CB2 receptors, suggesting a potential pathway for therapeutic intervention .

Cardiovascular Effects

In addition to anticancer activity, there is evidence that pyrimidine derivatives can influence cardiovascular parameters. A study evaluated the effects of related compounds on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly alter these parameters, suggesting potential cardiovascular applications .

Case Studies

  • Study on CB2 Receptor Binding : A series of derivatives were synthesized and tested for their binding affinity to the CB2 receptor. The study found that modifications at the para position significantly influenced binding activity, indicating that structural optimization could enhance therapeutic efficacy .
  • Cardiovascular Impact Assessment : An experimental study demonstrated that specific sulfonamide derivatives affected coronary resistance and perfusion pressure. The findings suggest that this compound may exhibit similar effects due to structural similarities with active compounds tested .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

  • Substituents on the Pyrimidine Ring : Modifications at specific positions can enhance or diminish activity.
  • Pyrrolidine Moiety : The presence of this group is essential for maintaining biological interactions.

Table: Summary of SAR Findings

ModificationEffect on Activity
Para-substituted amino groupIncreased CB2 receptor binding
Pyrrolidine presenceEssential for anticancer activity
Variations in phenyl groupAltered pharmacokinetic properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis approach is typically employed, involving substitution, reduction, and condensation reactions. For example, substituting nitro groups under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene) followed by iron powder reduction under acidic conditions can generate intermediates like N-(3-chloro-4-(2-pyridylmethoxy)aniline . Condensation with cyanoacetic acid or phenylacetic acid derivatives using coupling agents (e.g., EDC/HOBt) may yield the target compound. Optimization requires monitoring reaction kinetics via HPLC and adjusting solvent polarity (e.g., DMF vs. THF) to improve yields .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify pyrrolidine protons (δ 1.8–2.1 ppm for CH₂, δ 2.5–3.0 ppm for N-CH₂) and pyrimidine aromatic protons (δ 8.0–8.5 ppm). The acetamide methylene group (CH₂CO) typically appears at δ 3.7–4.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₂₉H₃₁N₅O). Fragmentation patterns (e.g., loss of pyrrolidine or phenylacetamide groups) confirm substituent connectivity .
  • IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1600 cm⁻¹ (pyrimidine C=N) validate functional groups .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Target engagement can be assessed via kinase inhibition assays (e.g., ATP-competitive binding using TR-FRET) due to the pyrimidine scaffold’s affinity for kinase domains . Cellular assays (e.g., MTT for cytotoxicity) should use dose ranges of 1–100 µM in cancer cell lines (e.g., HCT-116 or MCF-7) with DMSO controls. Data normalization to reference inhibitors (e.g., staurosporine) ensures reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the metabolic stability of this compound?

  • Methodological Answer :

  • Modifications : Replace the phenylacetamide group with trifluoromethyl or piperazine derivatives to increase lipophilicity and reduce CYP450-mediated oxidation .
  • Assays : Microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life (t₁/₂). LC-MS/MS monitors metabolite formation (e.g., hydroxylation at the pyrrolidine ring) .
  • Computational Tools : DFT calculations (e.g., using Gaussian) predict electron density at reactive sites, guiding steric shielding strategies .

Q. What computational methods are effective for predicting binding modes of this compound with kinase targets?

  • Methodological Answer :

  • Docking : Use Schrödinger Glide or AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., EGFR or Aurora A). Validate poses with molecular dynamics (MD) simulations (100 ns trajectories) to assess binding stability .
  • Free Energy Calculations : MM-GBSA or MM-PBSA quantify binding affinity changes upon substituent modifications (e.g., methyl vs. ethyl groups on the pyrimidine ring) .

Q. How should contradictory data between in vitro potency and in vivo efficacy be addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. IV administration in rodents) to identify absorption barriers .
  • Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites. For example, N-dealkylation of pyrrolidine may reduce target engagement .
  • Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) based on PK/PD modeling (e.g., using Phoenix WinNonlin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.